BENGHE Methodological & Application

Check Availability & Pricing

Synthesis of N-Desmethyl Glasdegib: An
Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Desmethyl glasdegib

Cat. No.: B15192572

For research, scientific, and drug development professionals, this document provides a
detailed protocol for the synthesis of N-Desmethyl glasdegib, a key metabolite of the
Hedgehog signaling pathway inhibitor, Glasdegib.

N-Desmethyl glasdegib, also known as 1-((2R,4R)-2-(1H-benzimidazol-2-yl)piperidin-4-yl)-3-
(4-cyanophenyl)urea, is the primary active metabolite of Glasdegib. Glasdegib is an FDA-
approved therapeutic for acute myeloid leukemia (AML) that functions by inhibiting the
Smoothened (SMO) protein, a critical component of the Hedgehog signaling pathway[1].
Understanding the synthesis of its N-desmethyl metabolite is crucial for further pharmacological
studies, impurity profiling, and the development of related compounds.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a vital role in embryonic development and tissue
homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers.
Glasdegib and its N-desmethyl metabolite act by binding to and inhibiting the G protein-coupled
receptor Smoothened (SMO)[1].
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Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib.

Synthetic Protocol

The synthesis of N-Desmethyl glasdegib can be achieved through a multi-step process
adapted from the established synthesis of Glasdegib[2][3]. The key distinction is the omission
of the final N-methylation step. The general workflow involves the synthesis of a key piperidone
intermediate, followed by a stereoselective enzymatic transamination and subsequent coupling

with a cyanophenyl isocyanate precursor.

Experimental Workflow
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Caption: Synthetic workflow for N-Desmethyl glasdegib.

Materials and Methods

Materials:
¢ 4-Methoxypyridine
¢ Methyl trifluoromethanesulfonate

¢ N-Tosylbenzimidazole
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e Lithium diisopropylamide (LDA)

e Tri-tert-butoxyaluminum(lll) hydride

o Copper(l) bromide

e Hydrochloric acid

e Transaminase enzyme (e.g., ATA-036)

» Boric acid buffer

e 4-lsocyanatobenzonitrile

e Organic solvents (e.g., THF, DMSO, acetonitrile, ethyl acetate)
» Reagents for purification (e.g., silica gel)

Protocol:

Step 1: Synthesis of the Piperidone Intermediate

React 4-methoxypyridine with methyl triflate to form the corresponding pyridinium salt.

e In a separate reaction, treat N-tosylbenzimidazole with LDA to generate a lithiated species.
e Quench the lithiated benzimidazole with the pyridinium salt from step 1.

o Treat the resulting dihydropyridine with aqueous phosphoric acid to yield the enone.

o Perform a 1,4-reduction of the enone using lithium tri-tert-butoxyaluminum hydride and
copper(l) bromide to obtain the piperidone.

» Remove the tosyl protecting group using hydrochloric acid in THF to yield the racemic
piperidone dihydrochloride salt.

Step 2: Dynamic Kinetic Resolution

o Dissolve the racemic piperidone salt in a mixture of DMSO and borate buffer (pH 10).
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e Add a transaminase enzyme (e.g., ATA-036) to the solution.

¢ Stir the reaction mixture until the desired conversion to the anti-amine is achieved. This
enzymatic step selectively produces the desired (2R,4R)-stereoisomer.

Step 3: Urea Formation

» To the reaction mixture from Step 2, add a solution of 4-isocyanatobenzonitrile in a suitable
solvent (e.g., acetonitrile).

» Allow the reaction to proceed to completion, resulting in the formation of N-Desmethyl
glasdegib.

Step 4: Purification
« |solate the crude N-Desmethyl glasdegib by precipitation or extraction.

 Purify the product using column chromatography on silica gel or recrystallization from an
appropriate solvent system (e.g., ethyl acetate/methanol) to obtain the final product with high

purity.

Data Summary

The following table summarizes the expected yields and key analytical data for the synthesis of
N-Desmethyl glasdegib, based on reported data for the analogous steps in Glasdegib
synthesis.
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C20H20N60.[2]

Note: The provided yields are estimates based on similar reactions and may vary depending on

the specific reaction conditions and scale.

Conclusion

This application note provides a detailed protocol for the synthesis of N-Desmethyl glasdegib.

The procedure leverages a key enzymatic dynamic kinetic resolution to establish the required

stereochemistry, followed by a straightforward urea formation. This protocol should serve as a

valuable resource for researchers and drug development professionals working on Hedgehog

pathway inhibitors and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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